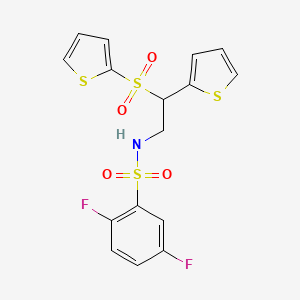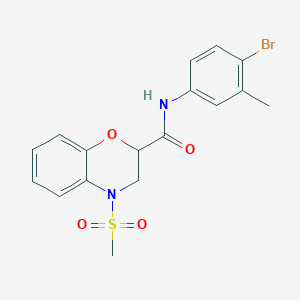![molecular formula C20H25N3OS B11242411 N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide](/img/structure/B11242411.png)
N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of imidazothiazoles. This compound is characterized by its unique structure, which includes a cyclohexanecarboxamide group attached to an imidazothiazole ring system. The presence of a 4-methylphenyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE typically involves a multi-step process. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired imidazothiazole ring system. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the imidazothiazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
When compared to other similar compounds, N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE stands out due to its unique structure and chemical properties. Similar compounds include:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2,6-Difluoro-N-{[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
These compounds share the imidazothiazole core but differ in their substituents, leading to variations in their chemical behavior and applications.
特性
分子式 |
C20H25N3OS |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H25N3OS/c1-14-7-9-15(10-8-14)18-17(23-11-12-25-20(23)22-18)13-21-19(24)16-5-3-2-4-6-16/h7-10,16H,2-6,11-13H2,1H3,(H,21,24) |
InChIキー |
VYHIFRHDWCRXHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11242329.png)
![N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242333.png)
![N-(2,5-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242339.png)
![N-(3-Chloro-2-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242358.png)

![N-(2-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11242377.png)
![2-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11242378.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11242387.png)
![1-{6-Phenyl-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL}propan-1-one](/img/structure/B11242400.png)
![N-(2-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242405.png)

![{N}-[4-(aminocarbonyl)phenyl]-2'-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11242421.png)
![N-[4-(cyanomethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242427.png)
![N-(4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242433.png)
